3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves the reaction of pyrrole with formaldehyde. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Scientific Research Applications
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: The aldehyde group is positioned at the 5-position instead of the 4-position.
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-8(6)7(5-12)2-3-10-9/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHXAGWURZGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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